molecular formula C27H22BrN3O2S B11215373 6-bromo-3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one

6-bromo-3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11215373
M. Wt: 532.5 g/mol
InChI Key: JDJSODKZHOQCNI-UHFFFAOYSA-N
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Description

6-bromo-3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound with a unique structure that includes a quinazolinone core, a pyridine ring, and a bromine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, such as N-bromosuccinimide, and coupling reagents, such as palladium catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones .

Scientific Research Applications

6-bromo-3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one is unique due to its specific combination of structural features, including the quinazolinone core, the pyridine ring, and the bromine substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H22BrN3O2S

Molecular Weight

532.5 g/mol

IUPAC Name

6-bromo-3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C27H22BrN3O2S/c28-22-10-11-24-23(16-22)26(33)31(27(34)29-24)17-18-6-8-21(9-7-18)25(32)30-14-12-20(13-15-30)19-4-2-1-3-5-19/h1-12,16H,13-15,17H2,(H,29,34)

InChI Key

JDJSODKZHOQCNI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)Br)NC4=S

Origin of Product

United States

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